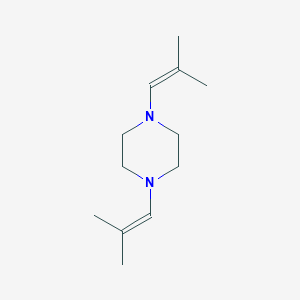
1,4-Bis(2-methylprop-1-enyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-methylprop-1-enyl)piperazine is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
1,4-Bis(2-methylprop-1-enyl)piperazine serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for producing more complex molecules.
- Building Block : It can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity with electrophiles and nucleophiles.
Materials Science
The unique chemical structure of this compound also lends itself to applications in materials science.
- Polymer Chemistry : It can be used as a monomer in polymerization reactions to create new materials with desirable properties such as flexibility and durability.
Case Study 1: Antimicrobial Properties
A study focusing on similar piperazine derivatives demonstrated significant antimicrobial activity against various bacterial strains. Researchers synthesized a series of piperazine derivatives and evaluated their efficacy using standard microbiological techniques. Although direct studies on this compound are lacking, this case underscores the potential for similar compounds in medicinal applications.
Case Study 2: Polymer Development
In another investigation, researchers explored the use of piperazine derivatives in creating novel polymeric materials. The study highlighted how modifying piperazine structures could lead to enhanced thermal and mechanical properties in polymers. This suggests that this compound could similarly contribute to advancements in material science.
Propriétés
Numéro CAS |
19244-91-8 |
|---|---|
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
1,4-bis(2-methylprop-1-enyl)piperazine |
InChI |
InChI=1S/C12H22N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
YNGSZDZAESJMEY-UHFFFAOYSA-N |
SMILES |
CC(=CN1CCN(CC1)C=C(C)C)C |
SMILES canonique |
CC(=CN1CCN(CC1)C=C(C)C)C |
Key on ui other cas no. |
19244-91-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















